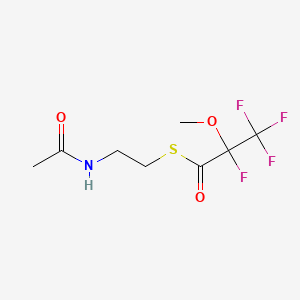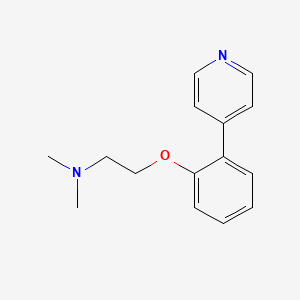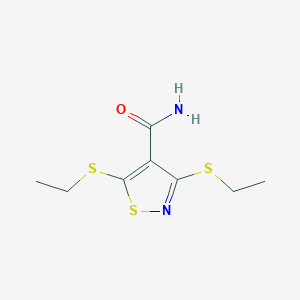
S-(2-acetamidoethyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-acetamidoethyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate: is a synthetic organic compound characterized by its unique chemical structure, which includes a tetrafluorinated methoxy group and an acetamidoethyl thioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-acetamidoethyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2,3,3,3-tetrafluoro-2-methoxypropanoic acid: This intermediate can be synthesized through the fluorination of 2-methoxypropanoic acid using a fluorinating agent such as sulfur tetrafluoride.
Formation of the thioester: The 2,3,3,3-tetrafluoro-2-methoxypropanoic acid is then converted to its corresponding thioester by reacting with thionyl chloride and an appropriate thiol, such as ethanethiol.
Acetamidation: The final step involves the acetamidation of the thioester intermediate with 2-aminoethanol and acetic anhydride under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: S-(2-acetamidoethyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the tetrafluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: S-(2-acetamidoethyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems, including enzyme inhibition and protein binding studies.
Medicine: The compound’s potential as a drug candidate is explored due to its unique chemical structure, which may impart desirable pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with enhanced performance characteristics, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of S-(2-acetamidoethyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated moiety can enhance its binding affinity and selectivity towards these targets, leading to modulation of their activity. The acetamidoethyl group may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
- S-(2-acetamidoethyl) 2,3,3,3-tetrafluoro-2-hydroxypropanethioate
- S-(2-acetamidoethyl) 2,3,3,3-tetrafluoro-2-ethoxypropanethioate
- S-(2-acetamidoethyl) 2,3,3,3-tetrafluoro-2-phenoxypropanethioate
Comparison: Compared to similar compounds, S-(2-acetamidoethyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The tetrafluorinated moiety also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
S-(2-acetamidoethyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F4NO3S/c1-5(14)13-3-4-17-6(15)7(9,16-2)8(10,11)12/h3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZFLGLMXFRHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC(=O)C(C(F)(F)F)(OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5586525.png)

![N-{3-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5586543.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5586546.png)

![2-[({[2-(dimethylamino)-4-methylpyrimidin-5-yl]carbonyl}amino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5586563.png)
![8-(2,5-dimethyl-3-furoyl)-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5586570.png)
![1-(2-methoxyphenyl)-N-[1-methyl-2-(2-thienyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5586578.png)
![(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)methyl(phenyl)amine](/img/structure/B5586586.png)
![5-bromo-N'-[(5-iodo-2-furyl)methylene]nicotinohydrazide](/img/structure/B5586589.png)
![2-cyclopropyl-8-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5586604.png)
![5-(4-Ethoxyphenyl)-3-ethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B5586610.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3-fluorophenyl)urea](/img/structure/B5586617.png)
![4-{2-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-N-(3-METHYLPHENYL)-1,3-THIAZOL-2-AMINE](/img/structure/B5586620.png)
